6-alpha-D-Glucopyranosyl maltotriose

Descripción

Historical Context and Discovery

The discovery of 6-α-D-glucopyranosyl maltotriose (CAS 34336-93-1) emerged from mid-20th-century efforts to characterize oligosaccharides derived from starch and glycogen hydrolysis. Early work on transglycosylation reactions by enzymes such as amylases laid the groundwork for identifying branched oligosaccharides. By the 1980s, advances in chromatographic separation techniques enabled the isolation of specific α-glucan structures, including those with mixed α-1,4 and α-1,6 glycosidic linkages. The compound gained prominence as a model substrate for studying enzymatic specificity in carbohydrate-active enzymes, particularly in the context of glycogen and starch metabolism. Its formal identification was solidified with the assignment of the CAS registry number in 1985, reflecting its utility in glycobiology research.

Nomenclature and Chemical Identity

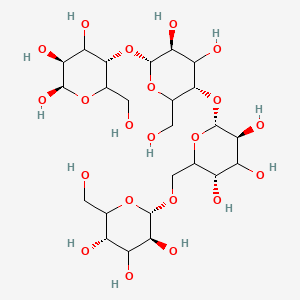

6-α-D-Glucopyranosyl maltotriose is systematically named as (2S,3S,5S)-2-[[(3S,5S,6R)-6-[(3S,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(3S,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol. This tetrasaccharide consists of a maltotriose backbone (three α-1,4-linked glucose units) with a fourth glucose moiety attached via an α-1,6 linkage at the non-reducing end (Figure 1).

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C~24~H~42~O~21~ |

| Molecular Weight | 666.58 g/mol |

| CAS Registry Number | 34336-93-1 |

| Glycosidic Linkages | α-1,4 and α-1,6 |

| Solubility | Water-soluble |

Position Within Oligosaccharide Classification Systems

This compound belongs to the isomaltooligosaccharide (IMO) family, characterized by α-1,6 linkages that confer resistance to human digestive enzymes. Unlike linear maltodextrins, its branched structure places it in a subgroup of α-glucans critical for studying enzymatic processing in glycogen metabolism. The presence of both α-1,4 and α-1,6 bonds mimics the branching patterns of amylopectin, making it a structural analog for investigating debranching enzymes like isoamylase and pullulanase.

Table 2: Comparison with Related Oligosaccharides

Significance in Glycobiology Research

6-α-D-Glucopyranosyl maltotriose serves as a critical tool for dissecting the substrate specificity of glycoside hydrolases. Studies on Streptomyces griseus amylase revealed its role in transglycosylation reactions, where it acts as a donor substrate for synthesizing higher-order oligosaccharides. In Enterococcus faecalis, this compound is transported via ABC transporters, highlighting its importance in bacterial carbohydrate metabolism. Additionally, its branched structure provides insights into the mechanisms of glycogen phosphorylase and glucanotransferases, which process similar motifs in mammalian glycogen.

Recent applications include its use in nuclear magnetic resonance (NMR) spectroscopy to analyze α-glucan branching patterns, aiding the development of models for starch biosynthesis. Furthermore, its resistance to intestinal hydrolysis has spurred interest in prebiotic potential, though this remains secondary to its primary role in enzymatic studies.

Propiedades

IUPAC Name |

(2S,3S,5S)-2-[[(3S,5S,6R)-6-[(3S,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(3S,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5?,6?,7?,8?,9-,10-,11?,12?,13?,14?,15+,16+,17+,18+,19-,20-,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBCRLIOSBQLHS-ISMMZKDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H](C([C@@H]([C@H](O1)OCC2[C@H](C([C@@H]([C@H](O2)O[C@@H]3C(O[C@@H]([C@H](C3O)O)O[C@@H]4C(O[C@H]([C@H](C4O)O)O)CO)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676152 | |

| Record name | alpha-D-threo-Hexopyranosyl-(1->6)-alpha-D-threo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34336-93-1 | |

| Record name | alpha-D-threo-Hexopyranosyl-(1->6)-alpha-D-threo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The primary target of 6-alpha-D-Glucopyranosyl maltotriose is the enzyme β-amylase. This enzyme plays a crucial role in starch degradation, hydrolyzing α,1-4 glycosidic linkages in starch and related polysaccharides.

Mode of Action

This compound interacts with β-amylase, which requires a minimum chain length of four glycosyl residues for its action. The enzyme hydrolyzes the α,1-4 glycosidic linkages, resulting in the production of maltose and a small amount of maltotriose.

Biochemical Pathways

The action of this compound affects the starch degradation pathway. The compound is a substrate for glucoamylases and is derived from pullulan using pullulanase. The degradation of linear glucan chains by β-amylase results in maltose and a small amount of maltotriose, which is too short to be hydrolyzed by β-amylases.

Pharmacokinetics

The compound’s interaction with β-amylase and its role in the starch degradation pathway suggest that it may be metabolized into simpler sugars such as maltose and maltotriose.

Result of Action

The action of this compound results in the production of maltose and a small amount of maltotriose through the action of β-amylase. These simpler sugars can then be further metabolized to provide energy.

Action Environment

The action of this compound and its efficacy may be influenced by various environmental factors. For instance, the activity of β-amylase, the enzyme that interacts with this compound, is regulated by various environmental stimuli including stress of drought, cold, and heat. Therefore, these environmental factors could potentially influence the action of this compound.

Actividad Biológica

Introduction

6-alpha-D-Glucopyranosyl maltotriose, also known as Glc4, is a tetrasaccharide composed of glucose units linked through alpha-glycosidic bonds. This compound has garnered attention for its biological activities, particularly in the fields of glycobiology and microbiology. Its structural characteristics and interactions with various biological systems make it a subject of interest for researchers investigating carbohydrate metabolism, bacterial infections, and potential therapeutic applications.

Structural Characteristics

This compound consists of four glucose units arranged in a specific manner:

- Structure :

- The tetrasaccharide is formed by the linkage of glucose units through and glycosidic bonds.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Chemical Formula | C12H22O11 |

| Molecular Mass | 342.296 g/mol |

| Melting Point | 120 °C |

| Solubility | 339.5 mg/mL in water |

Metabolic Pathways

Research indicates that this compound plays a role in carbohydrate metabolism, particularly in its utilization by various microorganisms. It is hydrolyzed by enzymes such as maltase and isomaltase, which are crucial for breaking down complex carbohydrates into simpler sugars that can be absorbed by cells.

Diagnostic Applications

One notable application of this compound is its use as a PET tracer in imaging bacterial infections. A derivative, 6″-18F-fluoromaltotriose, has been developed for this purpose. It selectively targets the maltodextrin transporter found in both gram-positive and gram-negative bacteria, allowing for precise localization of bacterial infections in vivo.

Case Study: Imaging Bacterial Infections

In a study involving various bacterial strains, 6″-18F-fluoromaltotriose demonstrated significant uptake in both E. coli and S. aureus, indicating its potential utility in clinical settings for monitoring infections:

- Study Findings :

- The tracer was taken up significantly by viable bacteria, with retention rates showing correlation with bacterial load.

- It was shown to distinguish infected tissues from healthy ones effectively.

Urinary Excretion as a Biomarker

Recent studies have proposed that urinary excretion levels of this compound may serve as biomarkers for certain metabolic disorders, including glycogen storage diseases. This correlation suggests that monitoring its levels could provide insights into glycogen metabolism and related pathologies.

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzymatic Hydrolysis | Substrate for maltase and isomaltase |

| Diagnostic Imaging | PET tracer for bacterial infections |

| Biomarker Potential | Indicator for glycogen storage disorders |

Research Findings

Several studies have explored the biological implications of this compound:

- Glycobiology Studies : Investigations into the synthesis and biological roles of oligosaccharides have highlighted the importance of tetrasaccharides like Glc4 in cellular interactions and signaling pathways.

- Clinical Applications : The use of derivatives like 6″-18F-fluoromaltotriose in imaging studies has opened avenues for better diagnostic tools in infectious disease management.

- Metabolic Studies : Research has shown that variations in the levels of this tetrasaccharide can reflect changes in metabolic states, particularly concerning carbohydrate metabolism.

Aplicaciones Científicas De Investigación

Glycobiology Research

6-alpha-D-Glucopyranosyl maltotriose is primarily utilized as a biochemical reagent in glycobiology. Glycobiology focuses on the study of carbohydrates, their structures, biosynthesis, and biological functions. This oligosaccharide serves as a substrate for various enzymes involved in glycan metabolism and is crucial for understanding glycan-protein interactions.

Case Study: Enzymatic Activity

Research has demonstrated that this compound can be used to investigate the transglucosylation activity of α-glucosidases. These enzymes catalyze the transfer of glucosyl units from donor substrates to acceptor molecules, which is essential for synthesizing oligosaccharides with specific linkages. For instance, studies have shown that when maltose is hydrolyzed in the presence of this oligosaccharide, it leads to increased production of isomaltose and isomaltotriose, indicating its potential as a glycosyl donor in enzymatic reactions .

Food Science Applications

In food science, this compound is explored for its prebiotic properties. Prebiotics are non-digestible food ingredients that promote the growth of beneficial gut bacteria. Oligosaccharides like this compound can enhance gut health by serving as substrates for probiotics.

Data Table: Prebiotic Effects

| Oligosaccharide | Source | Prebiotic Effect |

|---|---|---|

| This compound | Synthetic | Promotes growth of Bifidobacteria |

| Inulin | Chicory root | Enhances gut flora diversity |

| Oligofructose | Wheat | Improves digestion and absorption |

Clinical Diagnostics

This compound has been implicated in clinical diagnostics, particularly concerning metabolic disorders. Its urinary excretion levels can serve as biomarkers for certain conditions.

Case Study: Biomarker Identification

A study highlighted that urinary excretion of this compound was significantly elevated in patients with specific metabolic disorders. This finding suggests that monitoring its levels could aid in diagnosing conditions such as congenital disorders of glycosylation (CDG) .

Industrial Applications

In industrial settings, this compound can be used in the production of functional foods and dietary supplements due to its health benefits. Its ability to act as a prebiotic makes it attractive for enhancing the nutritional profile of food products.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

Biochemical and Transport Properties

- Yeast Transport Specificity: Maltotriose is preferentially transported by Saccharomyces pastorianus SpMtt1p, a maltotriose-specific transporter critical in brewing . Mutations in transmembrane helices (TMH7 and TMH11) of transporters like ScMalt#5p can shift specificity between maltose and maltotriose . 6-α-D-Glucopyranosyl Maltotriose, due to its branched structure, is less efficiently transported by yeast maltose/maltotriose transporters, making it a poor substrate for fermentation .

- Enzymatic Hydrolysis: Maltotriose is rapidly hydrolyzed by α-amylases targeting α-1,4 bonds, whereas the α-1,6 branch in 6-α-D-Glucopyranosyl maltotriose requires debranching enzymes (e.g., isoamylase) for complete digestion . Isomaltose (α-1,6-linked) resists α-amylase cleavage, leading to slower glucose release .

Métodos De Preparación

Synthon-Based Glycosylation

Chemical synthesis remains a cornerstone for producing well-defined oligosaccharides. The preparation of 6-α-D-glucopyranosyl maltotriose begins with the design of glycosyl donors and acceptors. A seminal approach involves phenyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside (7 ) as the glycosyl acceptor and O-(2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl)-(1→4)-O-(2,3,6-tri-O-benzyl-α-D-glucopyranosyl)-(1→6)-O-[(2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl)-(1→4)]-2,3-di-O-benzyl-α,β-D-glucopyranosyl trichloroacetimidate (12 ) as the glycosyl donor. The condensation of 7 and 12 under trimethylsilyl triflate (TMSOTf) catalysis forms the α(1→6) linkage, followed by hydrogenolysis to remove benzyl protecting groups (Figure 1).

Key Challenges :

-

Stereochemical control during glycosylation to ensure α-configuration.

-

Purification of intermediates via column chromatography due to similar polarities.

Yield : The final debenzylated product achieves ~42% yield over six steps.

| Step | Reaction | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Acceptor synthesis | Phenyl thioglucoside derivatives | 68 |

| 2 | Donor synthesis | Trichloroacetimidate activation | 55 |

| 3 | Glycosylation | TMSOTf, molecular sieves | 78 |

| 4 | Deprotection | H₂/Pd-C | 92 |

Enzymatic Synthesis Using Glycosyltransferases

Trehalose Synthase (TreS)-Mediated Conversion

Enzymatic methods offer regioselectivity without protective groups. Trehalose synthase from Bacillus stearothermophilus reconfigure α(1→4) linkages in maltooligosaccharides into α(1→1) bonds, but engineered variants can also generate α(1→6) branches. Using maltotriose as a substrate, TreS catalyzes the intramolecular transfer of a glucosyl unit to the C6-OH position, yielding 6-α-D-glucopyranosyl maltotriose.

Optimization :

Yield : 65% conversion after 24 hours, with purification via size-exclusion chromatography.

Cyclodextrin Glucosyltransferase (CGTase) Applications

CGTase from Bacillus macerans facilitates the coupling of glucose to maltotriose via a disproportionation reaction. This method leverages the enzyme’s ability to cleave α(1→4) bonds and transfer glucosyl units to C6-OH acceptors.

Reaction Conditions :

Yield : 58% branched product, with minor cyclodextrin byproducts.

Chemoenzymatic Strategies

Hybrid Synthesis Using CGTase and Chemical Modification

A chemoenzymatic route combines enzymatic elongation with chemical functionalization. Cyclodextrin glucosyltransferase (CGTase) elongates maltotriose by adding glucose units, followed by iodination at the C6 position to form 6-deoxy-6-iodo-maltotriose. Subsequent nucleophilic displacement with tetra-O-acetyl-1-thio-α-D-glucose introduces the α(1→6)-linked glucosyl moiety (Figure 2).

Advantages :

Enzymatic Hydrolysis of Amylopectin

α- and β-Amylase Sequential Treatment

6-α-D-Glucopyranosyl maltotriose naturally occurs as a branch point in amylopectin. Controlled hydrolysis using α-amylase (EC 3.2.1.1) and β-amylase (EC 3.2.1.2) releases the pentasaccharide from starch. α-Amylase randomly cleaves α(1→4) bonds, generating limit dextrins, which β-amylase further hydrolyzes to expose α(1→6) branches.

Purification :

Yield : 0.7% from potato amylopectin.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Chemical synthesis | 42 | 98 | Low | High |

| Enzymatic (TreS) | 65 | 90 | Moderate | Medium |

| Chemoenzymatic | 89 | 95 | High | Low |

| Enzymatic hydrolysis | 0.7 | 95 | Low | Low |

Key Findings :

Q & A

Q. What enzymatic methods are effective for synthesizing 6-α-D-glucopyranosyl maltotriose, and how can reaction yields be optimized?

Methodological Answer: 6-α-D-glucopyranosyl maltotriose can be synthesized via regiospecific transglycosylation using α-D-glucosidase enzymes. For example, a crude α-D-glucosidase preparation from Aspergillus niger catalyzes the transfer of a glucopyranosyl unit from a donor (e.g., p-nitrophenyl α-D-glucopyranoside) to maltotriose as the acceptor. Key parameters for optimizing yields (up to 59% molar yield) include:

Q. What analytical techniques are recommended for confirming the structural identity of 6-α-D-glucopyranosyl maltotriose?

Methodological Answer: A multi-technique approach is essential:

- HPAEC-PAD : Separates oligosaccharides based on glycosidic linkages (e.g., distinguishing α-1→6 vs. α-1→4 bonds).

- NMR (13C) : Confirms anomeric configuration (α/β) and linkage positions via chemical shifts (e.g., δ 95–105 ppm for anomeric carbons).

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 504.4 for maltotriose derivatives) .

Q. How can TLC be optimized to detect 6-α-D-glucopyranosyl maltotriose in enzymatic hydrolysis assays?

Methodological Answer: Use silica gel plates with a mobile phase of n-butanol:ethanol:water (5:3:2). Visualize oligosaccharides by spraying with 10% sulfuric acid in ethanol and heating at 110°C. Compare Rf values to standards (e.g., maltotriose Rf ≈ 0.25). For higher resolution, combine TLC with HPAEC-PAD to resolve overlapping bands, as seen in bacterial amylase studies .

Advanced Research Questions

Q. How do discrepancies in enzymatic activity data arise across studies, and how can they be resolved?

Methodological Answer: Contradictions often stem from:

Q. What strategies improve the regioselectivity of α-1→6 glycosidic bond formation in oligosaccharide synthesis?

Methodological Answer:

Q. How can structural isomers of 6-α-D-glucopyranosyl maltotriose be differentiated in complex mixtures?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.